3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a chlorine atom, and a tetramethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under appropriate conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can result in various substituted benzamides.
Scientific Research Applications
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The amino and chlorine substituents can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The tetramethylpiperidinyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine: This compound shares the tetramethylpiperidinyl group but lacks the benzamide core.
3-Amino-4-chlorobenzoic acid: This compound has a similar benzamide core but lacks the tetramethylpiperidinyl group.
Uniqueness
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and chlorine substituents, along with the bulky tetramethylpiperidinyl group, makes it distinct from other similar compounds.
Properties
CAS No. |
112642-71-4 |
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Molecular Formula |
C16H24ClN3O |
Molecular Weight |
309.83 g/mol |
IUPAC Name |
3-amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24ClN3O/c1-15(2)8-11(9-16(3,4)20-15)19-14(21)10-5-6-12(17)13(18)7-10/h5-7,11,20H,8-9,18H2,1-4H3,(H,19,21) |
InChI Key |
DMUSNIFHMDJCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)Cl)N)C |
Origin of Product |
United States |
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